3-羟基咪喹莫德

描述

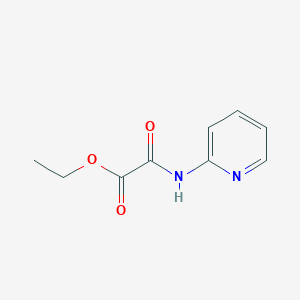

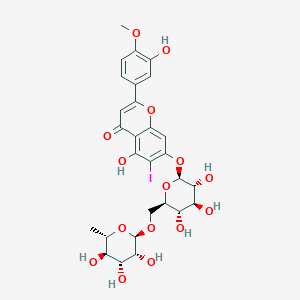

3-Hydroxy Imiquimod is a derivative of Imiquimod . Imiquimod is a medication that acts as an immune response modifier and is used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis . The 3-Hydroxy variant of Imiquimod is often used in research .

Synthesis Analysis

Imiquimod and its analogues are synthesized from the imidazoquinoline family . The synthesis involves a series of reactions leading to the formation of three imiquimod analogues: the imidazo[1,2-a]quinoxalines, the imidazo[1,5-a]quinoxalines, and the pyrazolo[1,5-a]quinoxalines .

Molecular Structure Analysis

The molecular formula of Imiquimod is C14H16N4 . The 3D and 2D structural representation of molecular docking analysis revealed that hydrogen bonds were formed between the Imiquimod drug and the active sites of the TGF-β signaling targets residues .

Chemical Reactions Analysis

Imiquimod has been analyzed by different techniques including HPLC, spectrofluorometry, and ultraviolet-visible spectroscopy . The molecule was stable in all except oxidizing conditions where it degraded into a more polar molecule in a hydrogen peroxide (H2O2) concentration-dependent manner .

科学研究应用

增强皮肤渗透和滞留

一项研究专注于通过皮肤改善咪喹莫特 (IMQ) 的递送。它使用基于 β-环糊精的纳米海绵开发了 IMQ 的基于纳米医学的局部制剂,展示了增强的渗透特性和在治疗异常伤口中的控释潜力 (Argenziano 等人,2019)。

免疫激活和皮肤疾病

咪喹莫特被认为是一种细胞因子诱导剂,主要用于治疗各种皮肤疾病。它通过诱导免疫反应和细胞因子合成间接引起疣消退,使其在治疗生殖器疣和其他皮肤疾病方面有效 (Dahl,2002)。

医用水凝胶的开发

对咪喹莫特-MEO2MA 水凝胶薄膜进行了研究,用于瘢痕疙瘩治疗,重点介绍了其理化特性和在皮肤癌治疗中控释药物的潜力 (Lin、Kotsuchibashi 和 Li,2017)。

小鼠银屑病研究中的咪喹莫特

一项研究详细介绍了在小鼠中使用咪喹莫特诱导的急性皮肤炎症模型,该模型通常用于临床前银屑病研究。它强调了该模型的优点和局限性,为银屑病研究提供了见解 (Hawkes、Gudjonsson 和 Ward,2017)。

NLRP3 炎性小体激活

研究表明,咪喹莫特激活骨髓细胞中的 NLRP3 炎性小体并诱导癌细胞凋亡。这项研究探索了这种激活背后的机制,揭示了咪喹莫特超越其作为 TLR7 配体作用的影响 (Groß 等人,2016)。

口腔粘膜粘附膜用于口腔发育不良

咪喹莫特被用于开发粘膜粘附膜,作为一种非侵入性治疗口腔癌前增生性病变的方法。这种方法展示了局部有效治疗此类疾病的潜力 (Ramineni、Cunningham、Dziubla 和 Puleo,2013)。

溃疡性结肠炎治疗

一项研究调查了咪喹莫特对溃疡性结肠炎(一种免疫疾病)的治疗效果。它强调了咪喹莫特对免疫的调节,展示了其在治疗这种疾病中的临床应用潜力 (Chen、Zhou、Yang、Chen 和 Xiang,2017)。

皮肤利什曼病的治疗

研究了咪喹莫特与葡萄糖酸锑剂联合用于治疗对标准治疗有耐药性的皮肤利什曼病。这种联合疗法显示出有希望的结果,为治疗耐药病例开辟了途径 (Arevalo、Ward、Miller、Meng、Najar、Alvarez、Matlashewski 和 Llanos-Cuentas,2001)。

咪喹莫特用于各种皮肤疾病

对临床试验和报告的全面审查突出了咪喹莫特的广泛免疫调节特性,表明其在治疗各种皮肤疾病方面有效,超出了其获批适应症 (Vender 和 Goldberg,2005)。

安全和危害

属性

IUPAC Name |

3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRATYRRGCLIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy Imiquimod | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

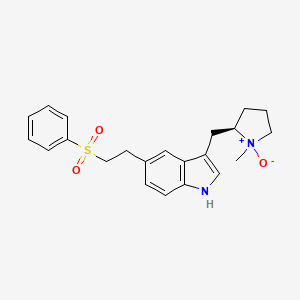

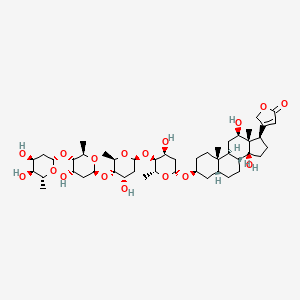

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

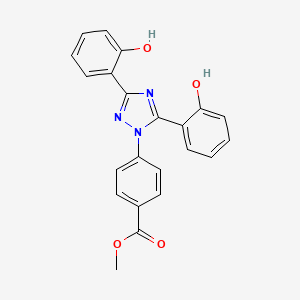

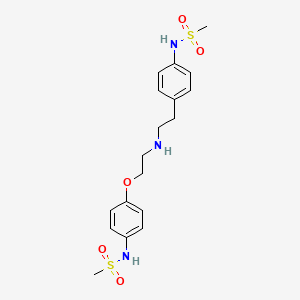

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)

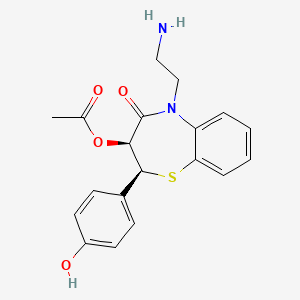

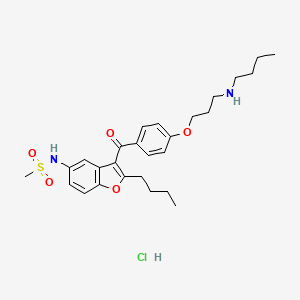

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)